![molecular formula C10H11BrFN B1415493 1-[(4-Bromo-2-fluorophenyl)methyl]azetidine CAS No. 1862498-59-6](/img/structure/B1415493.png)
1-[(4-Bromo-2-fluorophenyl)methyl]azetidine
Overview
Description
“1-[(4-Bromo-2-fluorophenyl)methyl]azetidine” is a chemical compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.10 g/mol . The compound belongs to the azetidine family.
Molecular Structure Analysis
The InChI code for “1-[(4-Bromo-2-fluorophenyl)methyl]azetidine” is InChI=1S/C10H11BrFN/c11-9-3-2-8 (10 (12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
. The Canonical SMILES is C1CN (C1)CC2=C (C=C (C=C2)Br)F
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.10 g/mol . It has an XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass are 243.00589 g/mol . The topological polar surface area is 3.2 Ų . The heavy atom count is 13 .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis and Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives, including structures related to 1-[(4-Bromo-2-fluorophenyl)methyl]azetidine, have been synthesized and characterized for their in-vitro antioxidant potentials. These compounds displayed moderate to significant antioxidant effects, highlighting their chemical importance and potential medicinal applications (Nagavolu et al., 2017).
Potent S1P1 Agonists for MS : A specific derivative, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, has been identified as a potent S1P1 agonist with excellent selectivity, demonstrating efficacy in a mouse model of relapsing MS. This underscores its potential as a preclinical lead molecule for multiple sclerosis (Saha et al., 2011).
Building Blocks for Stereodefined Piperidines : cis-2-(2-Bromo-1,1-dimethylethyl)azetidines, closely related to the target compound, serve as excellent building blocks for the synthesis of stereodefined piperidines, showcasing the versatility of azetidine derivatives in synthesizing complex structures for medicinal chemistry applications (Mollet et al., 2012).
Antimicrobial and Anticancer Properties : New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones have been synthesized, characterized, and evaluated for their antimicrobial and anti-proliferative activity, demonstrating significant antibacterial activity against certain strains and growth inhibition against various cancer cell lines (Rajulu et al., 2014).
Gold-Catalyzed Intermolecular Oxidation : A flexible and stereoselective synthesis method using gold-catalyzed intermolecular oxidation of alkynes to synthesize azetidin-3-ones, indicating the utility of azetidine and its derivatives in synthesizing functionally diverse compounds with potential medicinal applications (Ye et al., 2011).
properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCMRHXEPIGPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2-fluorophenyl)methyl]azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.